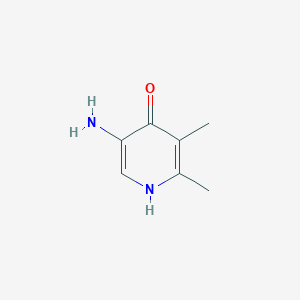
5-Amino-2,3-dimethyl-4-pyridinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2,3-dimethyl-4-pyridinol, also known as 5-ADP or 5-amino-4-pyridinol, is an organic compound that has been studied for its potential applications in scientific research. 5-ADP is a derivative of pyridinol, which is a natural product with a variety of biological activities. 5-ADP has been studied for its potential use as a reagent in organic synthesis, and has a wide range of applications in the fields of biochemistry and physiology. In
科学的研究の応用
5-Amino-2,3-dimethyl-4-pyridinol has been studied for its potential use as a reagent in organic synthesis. It can be used to synthesize a variety of compounds, including pyridinium salts, quinolines, and quinazolines. This compound has also been studied for its potential use in the synthesis of drugs and other biologically active compounds.
作用機序
The mechanism of action of 5-Amino-2,3-dimethyl-4-pyridinol is not fully understood. However, it is believed that the compound may act as an antioxidant, which can help protect cells from damage caused by oxidative stress. Additionally, this compound may act as an anti-inflammatory agent, which can help reduce inflammation in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have shown that this compound can act as an antioxidant, which can help protect cells from oxidative stress. Additionally, this compound may act as an anti-inflammatory agent, which can help reduce inflammation in the body.
実験室実験の利点と制限
The advantages of using 5-Amino-2,3-dimethyl-4-pyridinol in lab experiments include its high efficiency, low cost, and availability. Additionally, this compound is a relatively safe compound, and its use in lab experiments does not pose a significant risk to the researchers. However, there are some limitations to using this compound in lab experiments, such as its relatively low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
The potential applications of 5-Amino-2,3-dimethyl-4-pyridinol are still being explored. Some potential future directions include exploring its potential use in drug synthesis, studying its mechanism of action, and investigating its effects on biochemical and physiological processes. Additionally, further research into the synthesis of this compound may lead to the development of new and improved synthesis methods. Additionally, further research into the biochemical and physiological effects of this compound may lead to the development of new therapeutic applications.
合成法
5-Amino-2,3-dimethyl-4-pyridinol can be synthesized from pyridinol by a two-step process. The first step involves the oxidation of pyridinol with nitric acid to form an intermediate, which is then reacted with sodium nitrite to form this compound. The reaction is carried out in an aqueous solution and requires the presence of a catalyst, such as copper (II) chloride, to facilitate the reaction. The reaction is very efficient and yields a high yield of this compound.
特性
IUPAC Name |
5-amino-2,3-dimethyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-5(2)9-3-6(8)7(4)10/h3H,8H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQYRVKFFYQUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C(C1=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

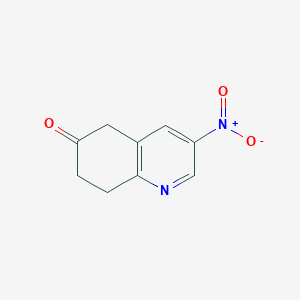
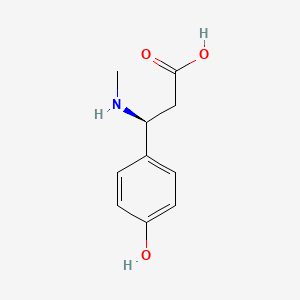
![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6329246.png)
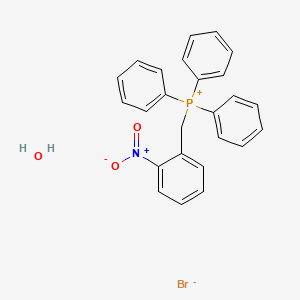


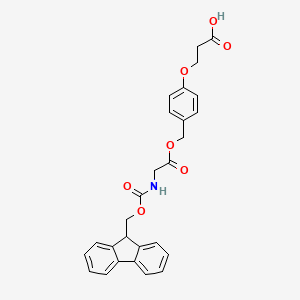
![2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6329290.png)

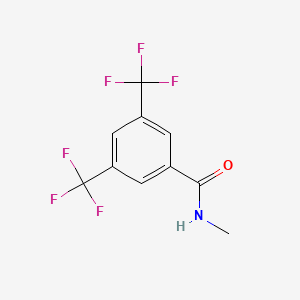
![2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B6329308.png)
![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6329310.png)

